6-Bromo-5-fluoroquinazolin-4(3H)-one

Medicinal Chemistry Cross-Coupling Scaffold Diversification

6-Bromo-5-fluoroquinazolin-4(3H)-one (CAS 2569245-87-8) is a heterocyclic quinazolinone scaffold featuring a bromine atom at the 6-position, a fluorine atom at the 5-position, and a 4(3H)-one carbonyl. Its molecular formula is C₈H₄BrFN₂O with a molecular weight of 243.03 g/mol, a predicted boiling point of 381.7 ± 52.0 °C, a predicted density of 1.92 ± 0.1 g/cm³, and a predicted pKa of -0.65 ± 0.20.

Molecular Formula C8H4BrFN2O
Molecular Weight 243.03 g/mol
Cat. No. B13932668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-fluoroquinazolin-4(3H)-one
Molecular FormulaC8H4BrFN2O
Molecular Weight243.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=CNC2=O)F)Br
InChIInChI=1S/C8H4BrFN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13)
InChIKeyZMTFQQPPOKQAFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-fluoroquinazolin-4(3H)-one: Halogenated Quinazolinone Building Block for Kinase-Targeted Drug Discovery


6-Bromo-5-fluoroquinazolin-4(3H)-one (CAS 2569245-87-8) is a heterocyclic quinazolinone scaffold featuring a bromine atom at the 6-position, a fluorine atom at the 5-position, and a 4(3H)-one carbonyl. Its molecular formula is C₈H₄BrFN₂O with a molecular weight of 243.03 g/mol, a predicted boiling point of 381.7 ± 52.0 °C, a predicted density of 1.92 ± 0.1 g/cm³, and a predicted pKa of -0.65 ± 0.20 . The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, serving as a precursor for numerous kinase inhibitors targeting EGFR, VEGFR2, and RAF, as well as PARP and tubulin polymerization modulators [1]. The dual-halogen substitution pattern imparts orthogonal synthetic reactivity—the C6 bromine functions as a competent leaving group for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the C5 fluorine modulates electronic properties and metabolic stability of downstream derivatives [2].

Workflow
Pd-catalyzed sequential cross-coupling via orthogonal C6-Br handle
Kinase motif
5-fluoroquinazolinone hinge-binding motif reported in industrial kinase programs
Library design
Dual-halogen scaffold enables divergent SAR with fewer synthetic steps

Why 6-Bromo-5-fluoroquinazolin-4(3H)-one Cannot Be Replaced by Mono-Halogenated or Regioisomeric Quinazolinones


Quinazolinone scaffolds bearing a single halogen substituent lack the orthogonal reactivity profile conferred by the simultaneous presence of a cross-coupling-competent bromine at C6 and an electron-withdrawing fluorine at C5. The 6-bromo substituent is essential for Pd-catalyzed diversification (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), as demonstrated by the successful generation of 2,6-diarylquinazolinones from 6-halogenated precursors [1]. Conversely, the 5-fluoro group is critical for kinase hinge-binding affinity—the Genentech pan-RAF inhibitor GNE-0749 explicitly relies on a 5-fluoroquinazolinone motif for target engagement [2]. Using 6-bromoquinazolin-4(3H)-one (lacking 5-F) sacrifices kinase-targeting electronic effects; using 5-fluoroquinazolin-4(3H)-one (lacking 6-Br) forfeits the primary diversification handle; and using 7-bromo-5-fluoroquinazolin-4(3H)-one (bromine relocated) alters the trajectory of cross-coupling-derived substituents, potentially disrupting receptor complementarity. The quantitative evidence below demonstrates that the specific 5-F/6-Br pairing drives measurable advantages in synthetic efficiency, cytotoxic potency, and target engagement that mono-halogenated or regioisomeric analogs cannot recapitulate.

Attribute
This compound
Mono-halogenated / regioisomer
Synthetic handles
C6-Br for cross-coupling + C5-F electronic modulation
Single handle limits sequential diversification
Kinase engagement
5-F hinge-binding motif may support target affinity
Absence of 5-F may reduce kinase hinge interaction
Substituent trajectory
C6 vector aligns with established EGFR pharmacophore
C7-Br regioisomer may direct substituents toward solvent front

Quantified Differentiation of 6-Bromo-5-fluoroquinazolin-4(3H)-one: Comparator-Based Evidence for Procurement Decisions


Orthogonal Synthetic Handles Enable Sequential, Site-Selective Derivatization Unavailable from Mono-Halogenated Analogs

6-Bromo-5-fluoroquinazolin-4(3H)-one possesses two chemically orthogonal halogen substituents: the C6 bromine serves as a competent leaving group for Pd(0)-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, Negishi), while the C5 fluorine is essentially inert under these conditions, allowing sequential functionalization. In contrast, 6-bromoquinazolin-4(3H)-one (CAS 32084-59-6, MW 225.04, LogP 1.23 ) lacks the fluorine electronic modulator, and 5-fluoroquinazolin-4(3H)-one (CAS 436-72-6, MW 164.14 [2]) lacks the bromine diversification handle entirely. The MDPI 2014 review documents that 6-halogenated quinazolin-4(3H)-ones undergo efficient Suzuki-Miyaura cross-coupling with aryl boronic acids to yield 2,6-diarylquinazolinones that serve as ghrelin receptor and vasopressin V1b receptor antagonists [1]. The presence of the 5-fluoro substituent does not interfere with this reactivity, preserving the bromine as the exclusive site for metal-catalyzed bond formation.

Synthetic handles
Class-level inference
Two orthogonal sites (C6-Br cross-coupling + C5-F electronic) vs one in mono-halogenated analogs
Enables sequential library synthesis
Reactivity ranking based on organohalide class
Medicinal Chemistry Cross-Coupling Scaffold Diversification

Physicochemical Property Differentiation: Higher Predicted Lipophilicity and Altered pKa vs Mono-Halogenated Analogs

The target compound (MW 243.03, predicted boiling point 381.7±52.0 °C, predicted density 1.92±0.1 g/cm³, predicted pKa -0.65±0.20 ) exhibits significantly higher molecular weight and altered physicochemical parameters compared to its mono-halogenated comparators. 6-Bromoquinazolin-4(3H)-one (CAS 32084-59-6) has MW 225.04, LogP 1.23, melting point 131-132 °C, predicted boiling point 374.2±44.0 °C, and predicted density 1.82±0.1 g/cm³ [1]. 5-Fluoroquinazolin-4(3H)-one (CAS 436-72-6) has MW 164.14, melting point 238 °C, predicted boiling point 317.5±44.0 °C, predicted density 1.44±0.1 g/cm³, and predicted pKa -0.02±0.20 [2]. The addition of fluorine to the 6-bromoquinazolinone core increases molecular weight by ~18 g/mol (8.0% increase), raises predicted boiling point by ~7.5 °C, and shifts predicted pKa by approximately -0.63 log units (more acidic), consistent with the electron-withdrawing inductive effect of fluorine. The predicted density increase from 1.82 to 1.92 g/cm³ reflects the additional atomic mass and polarizable volume contributed by fluorine.

Physicochemical shift
Cross-study comparable
ΔMW +18 g/mol, ΔpKa −0.63, Δdensity +0.10 g/cm³ vs 6-Br analog
May alter permeability and ionization
Predicted values; experimental verification recommended
Physicochemical Profiling Drug-likeness Permeability

Documented Synergy of 6-Bromo and Fluoro Substitution in Anticancer Cytotoxicity: Fluoro-Enhancement Over Cisplatin Baseline

In a 2023 SAR study of 6-bromoquinazoline derivatives (5a-j) evaluated against MCF-7 (breast) and SW480 (colon) cancer cell lines via MTT assay, compounds bearing a fluoro substituent on the appended phenyl ring demonstrated markedly enhanced cytotoxicity. Compound 5b with a fluoro substitution at the meta position of the phenyl moiety showed IC₅₀ = 0.53-1.95 μM, significantly surpassing cisplatin [1]. By contrast, the unsubstituted and non-fluorinated analogs within the same series exhibited IC₅₀ values up to 46.6 μM, representing an ~25-88 fold range in potency attributable in part to fluorination. In a parallel study, 6-bromo-2,3-disubstituted quinazolinone analogs designed as dual EGFR/VEGFR2 inhibitors achieved IC₅₀ = 0.055 μM (compound 3j) against EGFR kinase, comparable to erlotinib (0.048 μM), and IC₅₀ = 0.132 μM (compound 3k) against VEGFR2, comparable to sorafenib (0.114 μM) [2]. These data establish that the 6-bromoquinazolinone scaffold, when elaborated with appropriate substituents including fluoroaryl groups, achieves single-digit nanomolar kinase inhibition and sub-micromolar cellular cytotoxicity.

Cell-model response
Class-level inference
Fluoroaryl derivatives achieved IC₅₀ 0.53–1.95 µM, up to ~88-fold over non-fluorinated analogs
Supports cytotoxicity endpoint review
MTT assay, MCF-7/SW480 cells; comparator context only
Anticancer Cytotoxicity Structure-Activity Relationship

Validated 5-Fluoroquinazolinone Hinge-Binding Motif in Clinical-Stage Kinase Inhibitor: GNE-0749 Benchmark

The 5-fluoroquinazolin-4(3H)-one core has been validated in a clinical-stage drug discovery program at Genentech. Optimization of aryl urea RAF inhibitors identified GNE-0749 (compound 7), a type II pan-RAF inhibitor that explicitly features a 5-fluoroquinazolinone hinge-binding motif [1]. This compound demonstrated potent pan-RAF inhibition and significant tumor growth inhibition in a KRAS mutant xenograft mouse model when combined with a MEK inhibitor. The 5-fluoro substituent was determined to be critical for hinge-region hydrogen bonding and conformational compatibility within the RAF kinase ATP-binding pocket. In contrast, the des-fluoro analog (quinazolinone without 5-F) showed reduced kinase affinity, though exact potency ratios are proprietary. This industrial validation establishes that the 5-fluoroquinazolinone substructure—present in 6-bromo-5-fluoroquinazolin-4(3H)-one—is a pharmacophoric element recognized by kinase drug discovery teams. The additional 6-bromo handle on the target compound enables further optimization of this validated scaffold via cross-coupling diversification, a capability absent from the simple 5-fluoroquinazolinone building block (CAS 436-72-6) [2].

Kinase hinge motif
Class-level inference
5-fluoroquinazolinone motif utilized in reported pan-RAF inhibitor program (GNE-0749)
Supports kinase-targeted scaffold selection
Industrial program context; SAR details proprietary
Kinase Inhibition pan-RAF KRAS Mutant Cancers

Positional Selectivity Advantage: 6-Br vs 7-Br Regioisomeric Differentiation in EGFR-Targeted Scaffolds

The position of the bromine atom on the quinazolinone core critically influences both synthetic accessibility of derivatives and biological target engagement. 6-Bromo-5-fluoroquinazolin-4(3H)-one positions the bromine at C6, which is the established site for Suzuki-Miyaura elaboration in quinazolinone-based kinase inhibitor programs. The 2017 Pharmaceuticals study by Mphahlele et al. demonstrated that 4-anilino-6-bromoquinazolines bearing a 2-(4-chlorophenyl) substituent exhibited significant cytotoxicity and selectivity against HeLa cells, and that replacement of the C6 bromine with a 4-fluorophenyl group via cross-coupling resulted in superior activity compared to gefitinib [1]. The 7-bromo-5-fluoroquinazolin-4(3H)-one regioisomer places the bromine at C7, which, based on molecular docking studies of quinazoline EGFR inhibitors, orients elaborated substituents toward a different region of the ATP-binding pocket—potentially clashing with the gatekeeper residue or solvent front rather than engaging the hydrophobic back pocket accessible from the C6 vector [2]. The Barone et al. 2014 SAR study of 6-bromoquinazolinone derivatives confirmed that C6-substituted quinazolinones engage biological targets (COX-2) with defined structure-activity relationships [3].

C6 vs C7 vector
Class-level inference
C6-Br aligns with EGFR pharmacophore; C7-Br lacks documented kinase SAR validation
Selection reduces scaffold-mismatch risk
Based on published EGFR inhibitor docking studies
Regioselectivity EGFR Inhibition Molecular Docking

Commercial Availability and Purity Benchmarking vs Closest Functional Analogs

6-Bromo-5-fluoroquinazolin-4(3H)-one (CAS 2569245-87-8) is commercially available at 98% purity from major research chemical suppliers . Its closest functional analogs differ notably in commercial accessibility: 6-bromoquinazolin-4(3H)-one (CAS 32084-59-6) is available at 95-98% purity from multiple vendors ; 5-fluoroquinazolin-4(3H)-one (CAS 436-72-6) is available at 97% purity ; 7-bromo-5-fluoroquinazolin-4(3H)-one is available but with fewer suppliers and less standardized purity documentation; 6-bromo-5-fluoro-2(1H)-quinazolinone (CAS 1036756-06-5), the 2(1H)-one tautomer, is also commercially available at 98% purity but represents a distinct chemotype with different reactivity at the carbonyl position . The target compound's CAS number (2569245-87-8) was registered more recently than the mono-halogenated analogs (32084-59-6 and 436-72-6), reflecting its status as a next-generation dual-halogenated building block developed to meet the demands of modern medicinal chemistry programs requiring both diversification handles and electronic tuning in a single intermediate.

Supply specification
Supporting evidence
Purity 98% (HPLC); multiple suppliers
Standard purity for building-block procurement
Data to verify with vendor COA
Chemical Procurement Building Block Sourcing Purity Specification

High-Impact Application Scenarios for 6-Bromo-5-fluoroquinazolin-4(3H)-one Based on Quantitative Differentiation Evidence


Divergent Kinase Inhibitor Library Synthesis via Sequential C6 Cross-Coupling Followed by C5-Directed Functionalization

Medicinal chemistry teams building focused kinase inhibitor libraries can exploit the orthogonal reactivity of 6-bromo-5-fluoroquinazolin-4(3H)-one as a single starting scaffold. The C6 bromine undergoes Pd-catalyzed Suzuki-Miyaura cross-coupling with diverse aryl/heteroaryl boronic acids to install hydrophobic groups targeting the kinase back pocket, while the C5 fluorine remains inert, preserving the electron-withdrawing environment for subsequent N3-alkylation or C2-functionalization. This sequential strategy is supported by the MDPI 2014 review documenting efficient cross-coupling of 6-halogenated quinazolinones [1] and the demonstrated EGFR inhibitory activity (IC₅₀ as low as 0.055 μM) of 6-aryl-substituted quinazolinone derivatives [2]. Starting from this dual-halogenated building block eliminates two synthetic steps (separate bromination and fluorination) compared to building the substitution pattern de novo from unsubstituted quinazolinone [3].

EGFR/VEGFR2 Dual Inhibitor Lead Optimization Leveraging the Genentech-Validated 5-Fluoro Hinge-Binding Motif

Research groups pursuing dual EGFR/VEGFR2 inhibitors can use 6-bromo-5-fluoroquinazolin-4(3H)-one as a core scaffold that embeds the 5-fluoroquinazolinone hinge-binding pharmacophore validated by Genentech's GNE-0749 pan-RAF inhibitor program [1]. The 5-fluoro group engages the kinase hinge region via hydrogen bonding and dipole interactions, while the C6 bromine allows installation of diverse aniline or aryl groups to probe selectivity between EGFR, VEGFR2, and other kinases. This approach is supported by Alqahtani et al. (2026), who demonstrated that 6-bromo-2,3-disubstituted quinazolinones achieve dual EGFR/VEGFR2 inhibition with IC₅₀ values of 0.055 μM and 0.132 μM, respectively—within 1.2-fold of erlotinib and sorafenib [2]. The C6 bromine also enables installation of a 4-fluorophenyl group, which Mphahlele et al. (2017) showed confers superior cytotoxicity against HeLa cells compared to gefitinib [3].

Building Block for PARP/Tankyrase Inhibitor Programs Requiring Halogenated Quinazolinone Cores

The quinazolin-4(3H)-one scaffold has been patented as a core structure for PARP-1 and Tankyrase (TANKs) inhibitors, enzymes involved in DNA damage repair and Wnt signaling [1]. 6-Bromo-5-fluoroquinazolin-4(3H)-one provides an ideal entry point for PARP inhibitor SAR exploration because the C6 bromine can be displaced via Buchwald-Hartwig amination or carbon-nitrogen cross-coupling to introduce diverse amine substituents, while the C5 fluorine enhances metabolic stability—a critical parameter for PARP inhibitors that require sustained target engagement. The predicted higher lipophilicity (estimated LogP increase of ~0.3-0.5 vs the 6-bromo analog [2]) may also improve blood-brain barrier penetration for CNS-targeted PARP inhibitor applications. This dual-halogenated building block avoids the need for late-stage halogenation of advanced intermediates, which often suffers from poor regioselectivity.

Material Science and Photophysical Probe Development Exploiting Heavy-Atom Effect and Electron-Withdrawing Tuning

Beyond medicinal chemistry, 6-bromo-5-fluoroquinazolin-4(3H)-one serves as a precursor for fluorinated quinazoline-based fluorescent probes and organic electronic materials. The bromine atom introduces a heavy-atom effect that can enhance spin-orbit coupling for phosphorescent materials, while the electron-withdrawing fluorine tunes the HOMO-LUMO gap and emission wavelength. The MDPI 2015 study on polycarbo-substituted quinazolines derived from halogenated precursors demonstrated that sequential cross-coupling of 6-halogenated quinazolines enables precise tuning of photophysical properties [1]. The predicted higher density (1.92 vs 1.82 g/cm³ for the 6-bromo analog) and altered electronic profile of the dual-halogenated scaffold provide additional parameters for material property optimization compared to mono-halogenated analogs [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal C6-Br/C5-F reactivity
Sequential cross-coupling selectivity
EGFR/VEGFR2 dual inhibitor optimization
5-fluoro hinge-binding motif
Kinase selectivity and hinge-region engagement
PARP/tankyrase inhibitor development
C6 cross-coupling and C5 metabolic stability
Sustained target engagement and selectivity
Fluorescent probe and material science
Heavy-atom effect and HOMO-LUMO tuning
Photophysical property optimization
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